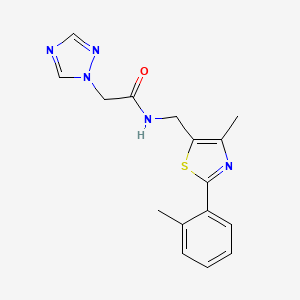

N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)-2-(1H-1,2,4-triazol-1-yl)acetamide

Description

N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)-2-(1H-1,2,4-triazol-1-yl)acetamide is a heterocyclic compound featuring a thiazole core substituted with a methyl group at position 4 and an o-tolyl group at position 2. The thiazole ring is connected via a methylene bridge to an acetamide moiety, which is further functionalized with a 1,2,4-triazole ring.

Properties

IUPAC Name |

N-[[4-methyl-2-(2-methylphenyl)-1,3-thiazol-5-yl]methyl]-2-(1,2,4-triazol-1-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N5OS/c1-11-5-3-4-6-13(11)16-20-12(2)14(23-16)7-18-15(22)8-21-10-17-9-19-21/h3-6,9-10H,7-8H2,1-2H3,(H,18,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILNLCZSDVBUDEE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=NC(=C(S2)CNC(=O)CN3C=NC=N3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N5OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)-2-(1H-1,2,4-triazol-1-yl)acetamide is a compound characterized by its thiazole and triazole moieties. These structural features are associated with a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this compound based on diverse research findings and case studies.

Chemical Structure and Properties

The compound has the following molecular characteristics:

- Molecular Formula: C₁₆H₁₇N₅OS

- Molecular Weight: 327.4 g/mol

The presence of the thiazole and triazole rings contributes significantly to its biological activity. Thiazoles are known for their diverse pharmacological effects, while triazoles have been extensively studied for their roles in medicinal chemistry.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. For instance, a study demonstrated that compounds with similar structures showed potent activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 3.12 to 12.5 μg/mL, indicating their effectiveness compared to standard antibiotics like ciprofloxacin .

Anticancer Properties

The anticancer potential of this compound has been highlighted in various studies. Compounds with similar thiazole and triazole structures have shown promising results in inhibiting cancer cell proliferation. For example:

- A derivative exhibited an IC₅₀ value of 6.2 μM against colon carcinoma HCT-116 cells.

- Other derivatives demonstrated IC₅₀ values of 43.4 μM and 27.3 μM against human breast cancer T47D cells .

Anti-inflammatory Effects

The compound's anti-inflammatory properties have also been explored. Thiazole derivatives are known to inhibit inflammatory mediators, making them potential candidates for treating inflammatory diseases. The mechanism often involves the modulation of cytokine production and the inhibition of cyclooxygenase enzymes.

The mechanisms underlying the biological activities of this compound include:

- Inhibition of Enzymatic Activity: Compounds with triazole rings often act as enzyme inhibitors, affecting pathways involved in cell proliferation and inflammation.

- Interaction with Cell Membranes: The lipophilic nature of thiazole derivatives allows them to penetrate cell membranes effectively, leading to cellular uptake and subsequent biological effects.

- Modulation of Gene Expression: Some studies suggest that these compounds may influence gene expression related to apoptosis and cell cycle regulation.

Case Studies

Several case studies have documented the efficacy of similar compounds:

- Study on Antimicrobial Activity: A study evaluated various thiazole derivatives against clinical isolates of bacteria, revealing that certain modifications in the chemical structure enhanced antimicrobial potency .

- Cancer Cell Line Testing: Research involving a range of cancer cell lines has shown that specific substitutions on the triazole ring can significantly increase cytotoxicity against various cancer types .

Scientific Research Applications

Anticancer Properties

Research has demonstrated that thiazole and triazole derivatives exhibit significant anticancer activity. For instance, compounds with similar structures have been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation. The structure–activity relationship (SAR) studies indicate that modifications to the thiazole or triazole rings can enhance cytotoxic effects.

A study reported that thiazole derivatives displayed selective cytotoxicity against human lung adenocarcinoma cells (A549), with IC50 values indicating effective inhibition of cell growth . This suggests that N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)-2-(1H-1,2,4-triazol-1-yl)acetamide may also possess similar properties worth exploring for cancer therapeutics.

Antimicrobial Activity

Thiazole derivatives are recognized for their antimicrobial properties. The compound's structural components suggest potential efficacy against bacterial and fungal infections. Studies have shown that thiazole derivatives can inhibit the growth of various pathogens, making them candidates for developing new antibiotics .

Agricultural Applications

The compound's ability to modulate biological pathways may extend to agricultural applications as well. Thiazole derivatives have been investigated for their potential use as fungicides and herbicides due to their ability to disrupt microbial growth and plant pathogen interactions .

Material Science Applications

In material science, compounds like this compound can serve as building blocks for synthesizing new materials with specific properties. Their chemical stability and reactivity make them suitable for creating advanced polymers or coatings with enhanced durability and resistance to environmental factors.

Case Study 1: Anticancer Activity

A recent study synthesized a series of thiazole-triazole hybrids and evaluated their anticancer activity against different cancer cell lines. The results indicated that certain modifications led to enhanced potency compared to standard chemotherapeutic agents like cisplatin. The most active compound exhibited an IC50 value significantly lower than others tested, highlighting the importance of structural optimization in drug design .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial activity of thiazole derivatives against resistant strains of bacteria. The study found that specific derivatives exhibited strong inhibitory effects on bacterial growth, suggesting potential applications in treating resistant infections .

Chemical Reactions Analysis

1.1. Thiazole Core Formation

The 4-methyl-2-(o-tolyl)thiazole moiety is synthesized via Hantzsch thiazole synthesis or modified cyclization methods:

-

α-Halocarbonyl intermediates : Reaction of 2-(o-tolyl)acetonitrile derivatives with α-haloketones (e.g., chloroacetone) in the presence of thiourea or thioamides under basic conditions (KOH/EtOH) yields the thiazole ring .

-

Microwave-assisted cyclization : Optimized protocols using microwave irradiation reduce reaction times (<30 min) and improve yields (>85%) .

Example Reaction :

1.2. Acetamide Linker Installation

The acetamide bridge is introduced via amidation or N-alkylation :

-

Stepwise coupling : Reacting 4-methyl-2-(o-tolyl)thiazole-5-carbaldehyde with 2-(1H-1,2,4-triazol-1-yl)acetic acid using carbodiimide coupling agents (e.g., EDC/HOBt) yields the target compound .

-

Reductive amination : Alternative routes employ NaBHCN-mediated reductive amination between the aldehyde and triazole-containing amines .

2.1. Triazole Ring Reactivity

The 1,2,4-triazole group participates in:

-

Hydrogen bonding : Facilitates coordination with metal ions (e.g., Zn, Cu) to form stable complexes, enhancing antimicrobial activity .

-

Nucleophilic substitution : Reacts with alkyl halides or acyl chlorides at the N1 position to generate derivatives (e.g., sulfonamides) .

2.2. Thiazole Ring Modifications

-

Electrophilic substitution : Bromination or nitration occurs preferentially at the 5-position of the thiazole ring due to electron-donating methyl and o-tolyl groups .

-

Oxidative stability : The thiazole ring resists oxidation under mild conditions but degrades in strong acidic media (e.g., HNO) .

Stability and Degradation Studies

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Time | Advantages |

|---|---|---|---|

| Hantzsch thiazole | 70–75 | 12 hrs | Scalable, low-cost reagents |

| Microwave cyclization | 85–90 | 25 min | High efficiency, reduced side products |

| Reductive amination | 65–70 | 6 hrs | Mild conditions, avoids coupling agents |

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Compounds

Key Observations :

Key Observations :

Table 3: Bioactivity Comparison

Key Observations :

- The absence of direct bioactivity data for the target compound necessitates extrapolation from analogs. For instance, bromophenyl substituents (9c, 12h) correlate with enhanced enzyme binding, suggesting that the target’s o-tolyl group may offer similar advantages .

Q & A

Basic: What are the common synthetic routes for N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)-2-(1H-1,2,4-triazol-1-yl)acetamide?

Answer:

The synthesis typically involves multi-step reactions, starting with the preparation of the thiazole and triazole moieties. A key step is the coupling of the thiazole intermediate (e.g., 4-methyl-2-(o-tolyl)thiazol-5-yl)methyl chloride) with the triazole-containing acetamide precursor. Nucleophilic substitution or amide bond formation via carbodiimide coupling agents (e.g., EDCI/HOBt) is often employed. For example, phenoxyacetyl chloride has been used in analogous reactions to form acetamide linkages, as seen in structurally related compounds . Purification via column chromatography or recrystallization ensures product purity.

Advanced: How can reaction conditions be optimized to improve yield and purity during synthesis?

Answer:

Optimization involves:

- Catalysts : Use of DMAP or triethylamine to enhance reaction rates in nucleophilic acyl substitution.

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates, while dichloromethane minimizes side reactions.

- Temperature control : Lower temperatures (0–5°C) reduce byproduct formation during coupling steps.

- Purification : Gradient elution in silica gel chromatography or preparative HPLC resolves structurally similar impurities. Evidence from related thiazole-triazole acetamides suggests that recrystallization in ethanol/water mixtures achieves >95% purity .

Basic: What spectroscopic methods are used to confirm the compound’s structure?

Answer:

- 1H/13C NMR : Assigns proton and carbon environments (e.g., methyl groups at δ ~2.3 ppm for thiazole-CH3, aromatic protons at δ 7.0–8.5 ppm).

- HRMS : Validates molecular weight (e.g., [M+H]+ peak matching theoretical mass).

- IR : Confirms functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for acetamide). For analogs, these methods resolved ambiguities in triazole-thiazole connectivity .

Advanced: How can structural ambiguities (e.g., regioisomerism) be resolved experimentally?

Answer:

- NOESY/ROESY NMR : Identifies spatial proximity of protons (e.g., triazole-CH2 to thiazole-CH3).

- X-ray crystallography : Provides definitive proof of regiochemistry and stereochemistry. SHELX programs are widely used for crystal structure refinement .

- Computational modeling : DFT calculations predict NMR chemical shifts or optimize geometry, cross-validated with experimental data .

Basic: How is the compound’s biological activity evaluated in vitro?

Answer:

- Antimicrobial assays : Disk diffusion or microdilution methods against Gram-positive/negative bacteria (e.g., Xanthomonas oryzae) and fungi (e.g., Gibberella zeae). EC50 values are calculated from dose-response curves.

- Cytotoxicity : MTT assays on mammalian cell lines assess selectivity. For related compounds, EC50 values as low as 35.2 µg/mL against plant pathogens were reported .

Advanced: What strategies elucidate structure-activity relationships (SAR) for bioactivity optimization?

Answer:

- Substituent variation : Modifying the o-tolyl group (e.g., electron-withdrawing vs. donating groups) to assess impact on antimicrobial potency.

- Bioisosteric replacement : Swapping the triazole ring with imidazole or thiadiazole to probe binding interactions.

- Molecular docking : Predicts binding modes to target enzymes (e.g., fungal CYP51). SAR studies on analogs revealed that electron-deficient aryl groups enhance activity .

Basic: How is the compound’s stability under varying pH and temperature conditions assessed?

Answer:

- Forced degradation studies : Incubate the compound in buffers (pH 1–13) at 40–60°C for 24–72 hours.

- HPLC monitoring : Quantifies degradation products. Related triazole-thiazole acetamides showed hydrolysis susceptibility under acidic/basic conditions, with <10% degradation at neutral pH .

Advanced: How can contradictory bioactivity data (e.g., EC50 variability) be reconciled?

Answer:

- Experimental replication : Repeat assays with standardized inoculum sizes and growth media.

- Analytical validation : Verify compound purity (>95% by HPLC) to exclude impurities as confounding factors.

- Statistical analysis : Use ANOVA to identify significant differences between biological replicates. In one study, EC50 variability for analogs was attributed to differences in fungal strain virulence .

Basic: What are the key challenges in scaling up synthesis for preclinical studies?

Answer:

- Intermediate stability : Thiazole intermediates may require low-temperature storage to prevent oxidation.

- Purification bottlenecks : Replace column chromatography with recrystallization or continuous flow systems. Industrial protocols for analogs achieved 70–80% yields at 100-g scale .

Advanced: How can metabolic stability be predicted or improved for in vivo applications?

Answer:

- Microsomal assays : Incubate with liver microsomes to identify metabolic hotspots (e.g., triazole ring oxidation).

- Prodrug design : Introduce hydrolyzable groups (e.g., ester prodrugs) to enhance bioavailability.

- Deuterium labeling : Stabilize metabolically labile C-H bonds. For related compounds, methyl substitution on the thiazole improved metabolic half-life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.